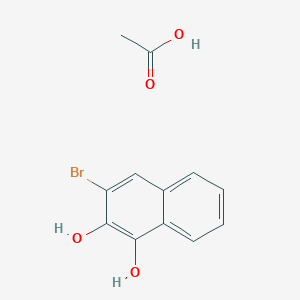
Acetic acid;3-bromonaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-bromonaphthalene-1,2-diol is a compound that combines the properties of acetic acid and a brominated naphthalene diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3-bromonaphthalene-1,2-diol is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by dihydroxylation. One common method for bromination is the use of molecular bromine in the presence of a solvent like carbon tetrachloride, under photochemical conditions . The resulting bromonaphthalene can then undergo dihydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1,2-positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-bromonaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of naphthalene-1,2-diol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromonaphthalene-1,2-dione or 3-bromo-1,2-naphthalic acid.
Reduction: Formation of naphthalene-1,2-diol.
Substitution: Formation of 3-aminonaphthalene-1,2-diol or 3-thionaphthalene-1,2-diol.
Scientific Research Applications
Acetic acid;3-bromonaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-bromonaphthalene-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromonaphthalene: Lacks the hydroxyl groups, limiting its ability to participate in hydrogen bonding and other interactions.
Acetic acid: A simple carboxylic acid without the aromatic and brominated structure of the compound .
Uniqueness
Acetic acid;3-bromonaphthalene-1,2-diol is unique due to the presence of both bromine and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61978-28-7 |
|---|---|
Molecular Formula |
C12H11BrO4 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
acetic acid;3-bromonaphthalene-1,2-diol |
InChI |
InChI=1S/C10H7BrO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4) |
InChI Key |
WNTDMVIWFACUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















